1-(3-Bromopropyl)cyclopent-1-ene
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Overview
Description
1-(3-Bromopropyl)cyclopent-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromopropyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)cyclopent-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxypropyl)cyclopent-1-ene.
Elimination: 1-Propylcyclopentene.
Addition: 1-(3-Bromopropyl)cyclopentane.
Scientific Research Applications
1-(3-Bromopropyl)cyclopent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the cyclopentene ring participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromocyclopentene: Similar structure but lacks the propyl group.
3-Bromopropylbenzene: Contains a benzene ring instead of a cyclopentene ring.
1-(3-Chloropropyl)cyclopent-1-ene: Chlorine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)cyclopent-1-ene is unique due to the presence of both a bromine atom and a propyl group attached to the cyclopentene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H13Br |
---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(3-bromopropyl)cyclopentene |
InChI |
InChI=1S/C8H13Br/c9-7-3-6-8-4-1-2-5-8/h4H,1-3,5-7H2 |
InChI Key |
PKWBGZWPGHXBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCCBr |
Origin of Product |
United States |
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